6-Hydroxy-methyl 1'-epiacarviosin is derived from the natural product epicarviosin, which itself is a glycosylamine. The synthesis of this compound has been explored in various studies, particularly focusing on its structural modifications to enhance biological activity. For instance, research has indicated that the 6-hydroxy derivative exhibits improved enzyme inhibitory properties compared to its parent compound .
The synthesis of 6-Hydroxy-methyl 1'-epiacarviosin involves several key steps that can vary based on the specific synthetic route employed. A common method includes:
Technical parameters such as reaction time, temperature, and solvent choice play crucial roles in optimizing yield and purity during synthesis.
The molecular structure of 6-Hydroxy-methyl 1'-epiacarviosin can be described using its chemical formula and specific stereochemical configurations. The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure. For example, NMR can provide information about hydrogen environments, while IR can identify functional groups based on characteristic absorption bands.
6-Hydroxy-methyl 1'-epiacarviosin participates in various chemical reactions that underscore its reactivity:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action of 6-Hydroxy-methyl 1'-epiacarviosin primarily revolves around its role as an enzyme inhibitor. It is believed to interact with the active sites of target enzymes through hydrogen bonding and steric interactions due to its hydroxyl and amine functionalities.
The physical and chemical properties of 6-Hydroxy-methyl 1'-epiacarviosin include:
Quantitative analyses such as solubility tests and stability studies provide essential data for practical applications.
The applications of 6-Hydroxy-methyl 1'-epiacarviosin extend across several fields:
The systematic name for this compound is (1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol, reflecting its stereochemical complexity and functional group arrangement [1]. It is classified under the CAS registry number 101144-24-5 and has the molecular formula C₁₄H₂₅NO₉ with a molecular weight of 351.350 g/mol [1]. Structurally, it belongs to the N-linked carbaoligosaccharides – pseudosaccharides where the inter-glycosidic oxygen is replaced by a methylene group (-CH₂-), rendering it resistant to enzymatic hydrolysis [4].
The molecule features two distinct ring systems:
Table 1: Key Identifiers of 6-Hydroxy-methyl 1'-epiacarviosin
Property | Value |
---|---|
Systematic Name | (1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
CAS Number | 101144-24-5 |
Molecular Formula | C₁₄H₂₅NO₉ |
Molecular Weight | 351.350 g/mol |
Density | 1.57 g/cm³ |
Boiling Point | 634.4°C at 760 mmHg |
Flash Point | 337.5°C |
Synonyms | 6-Hmecv; 6-Hydroxy-methyl 1'-epiacarviosin |
The critical structural distinction from its parent compound, acarviosin (the core unit of the α-amylase inhibitor acarbose), lies in two modifications: the epimerization at C1′ (hence "1'-epi") and the introduction of the hydroxymethyl group at C6 of the valienamine unit [4] [9]. This hydroxymethyl group significantly alters the molecule's hydrogen-bonding capacity and steric profile compared to unmodified acarviosin.
Table 2: Structural Comparison with Acarviosin
Feature | Acarviosin | 6-Hydroxy-methyl 1'-epiacarviosin |
---|---|---|
Configuration at C1′ | β-Gluco | 1'-epi (Mannose-like) |
C6 Substituent (Valienamine) | Hydrogen (-H) | Hydroxymethyl (-CH₂OH) |
Ring Unsaturation | Δ⁴,⁵ Unsaturated cyclohexene | Δ⁴,⁵ Unsaturated cyclohexene |
Glycosidic Linkage | N-linked | N-linked |
Anomeric Center (Sugar unit) | Typically α-configuration | Methoxy group at C6 (anomeric position equivalent) |
The synthesis of 6-Hydroxy-methyl 1'-epiacarviosin emerged from foundational work on carbasugars (pseudosugars) initiated in the 1960s–1970s. Key milestones included the discovery of validamycin A (a trehalase inhibitor) by Takeda Chemical Industries in 1970 and acarbose (an α-amylase inhibitor) by Bayer in 1977 [4] [9]. These natural products contained bioactive cores – validoxylamine A and acarviosin, respectively – composed of aminocarbasugars like valienamine and validamine. Their potent enzyme inhibition was attributed to their mimicry of the oxocarbenium ion transition state during glycoside hydrolysis [3] [4].
Professor Seiichiro Ogawa's group in Japan pioneered systematic synthetic modifications of these carbasugar cores in the 1980s–1990s. Their strategy involved:
6-Hydroxy-methyl 1'-epiacarviosin was first synthesized and characterized in 1992 as part of a series titled "Synthesis of Pseudo-oligosaccharidic Glycosidase Inhibitors, Part IX" [2]. The synthesis employed chiral building blocks derived from myo-inositol or Diels-Alder adducts of furan and acrylic acid, enabling precise stereocontrol [4] [9]. The route featured regioselective epoxide ring-opening reactions and stereospecific functionalization to install the C6 hydroxymethyl group on the valienamine moiety [2] [4]. This work demonstrated the power of synthetic chemistry to expand the structural diversity of carbaglycosylamines beyond natural products.
6-Hydroxy-methyl 1'-epiacarviosin was designed as a transition-state analogue inhibitor targeting specific glycosidases. Its structural features contribute to its mechanism:
Initial enzymatic assays revealed its potency as a competitive inhibitor of various β-glycosidases. While quantitative IC₅₀ values specific to this compound were not fully detailed in the provided sources, its structural analog N-octyl-β-valienamine (NOV), which shares the valienamine core, exhibited potent inhibition of β-glucosidase (IC₅₀ = 0.3 μM for bovine liver enzyme) [3]. The 6-hydroxymethyl modification was hypothesized to enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: